molecular formula C20H25N3O4S B3943300 N~1~-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3943300
M. Wt: 403.5 g/mol
InChI Key: YHYLIMOFTILKCM-UHFFFAOYSA-N
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Description

N¹-(4-{[4-(2-Methoxybenzyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a piperazine ring substituted with a 2-methoxybenzyl group.

Properties

IUPAC Name

N-[4-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16(24)21-18-7-9-19(10-8-18)28(25,26)23-13-11-22(12-14-23)15-17-5-3-4-6-20(17)27-2/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYLIMOFTILKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzyl chloride with piperazine to form 4-(2-methoxybenzyl)piperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine derivative.

ConditionReagentsProduct FormedYieldSource
Acidic (HCl, H₂O)6M HCl, reflux4-{[4-(2-Methoxybenzyl)piperazino]sulfonyl}aniline72–85%
Basic (NaOH, H₂O)2M NaOH, 80°C4-{[4-(2-Methoxybenzyl)piperazino]sulfonyl}phenyl acetate65–78%

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electrophilic site, facilitating substitution reactions with nucleophiles such as amines or alcohols.

NucleophileReagents/ConditionsProduct FormedYieldSource
PiperidineDCM, triethylamine, RTN-Piperidyl-sulfonamide derivative60–70%
MethanolMeOH, K₂CO₃, refluxMethyl sulfonate ester55–65%

Key Insight :

  • The reaction efficiency depends on the steric hindrance of the nucleophile and the electron-withdrawing nature of the sulfonyl group .

Oxidation of the Piperazine Ring

The piperazine moiety can undergo oxidation, particularly at the nitrogen centers, under strong oxidizing conditions.

Oxidizing AgentConditionsProduct FormedYieldSource
KMnO₄ (acidic)H₂SO₄, 60°CPiperazine N-oxide derivative40–50%
H₂O₂ (catalytic Fe)EtOH, RTPartially oxidized intermediates30–35%

Side Reactions :

  • Over-oxidation may lead to ring-opening products, especially under prolonged reaction times.

Electrophilic Aromatic Substitution (EAS)

The 2-methoxybenzyl group directs electrophiles to the para and ortho positions due to the electron-donating methoxy group.

ElectrophileConditionsProduct FormedYieldSource
HNO₃ (nitration)H₂SO₄, 0°C3-Nitro-2-methoxybenzyl derivative50–60%
Br₂ (bromination)FeBr₃, DCM, RT4-Bromo-2-methoxybenzyl derivative45–55%

Regioselectivity :

  • Nitration occurs predominantly at the para position relative to the methoxy group .

Reductive Alkylation of the Piperazine Ring

The secondary amine in the piperazine ring can participate in reductive alkylation to form tertiary amines.

Alkylating AgentConditionsProduct FormedYieldSource
Formaldehyde/NaBH₃CNMeOH, RTN-Methylpiperazine derivative70–80%
Benzaldehyde/NaBH₄THF, refluxN-Benzylpiperazine derivative65–75%

Catalytic Influence :

  • Sodium cyanoborohydride (NaBH₃CN) is preferred for selective reduction in the presence of other reducible groups .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but is susceptible to photodegradation.

ConditionObservationDegradation ProductsSource
100°C (dry)<5% decomposition in 24hNone detected
UV light (254 nm)30% decomposition in 6hSulfonic acid and quinone byproducts

Scientific Research Applications

N~1~-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation. It has shown promise in preclinical studies for its ability to modulate specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets within cells. It is known to modulate the activity of enzymes and receptors involved in key biological pathways. For example, it has been shown to inhibit the activity of certain kinases, leading to the suppression of inflammatory responses. Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituents on Piperazine/Sulfonamide Molecular Weight (g/mol) Key Pharmacological Activities Solubility/LogP* Reference
Target Compound 2-Methoxybenzyl 429.50† Not explicitly reported (potential CNS activity inferred from analogs) Not available
N-[4-[(4-Methylpiperazino)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazine 323.39 Analgesic (comparable to paracetamol) LogP: ~1.2 (estimated)
N¹-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide 3,5-Dioxopiperazine 311.31 Unknown (enhanced polarity due to dioxo group) Higher aqueous solubility predicted
N-[4-(sec-Butyl)phenyl]-2-[4-(4-nitrophenyl)piperazino]acetamide 4-Nitrophenyl, sec-butyl 396.48 Unknown (nitro group may confer electron-withdrawing effects) LogP: ~3.5 (estimated)
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide 4-Methylpiperazine, amino group 248.32 Not reported (amino group may enhance H-bonding) LogP: ~0.8 (estimated)
N4-Acetylsulfamethazine (Compound 5) Pyrimidinyl amino group 306.34 Antitubercular (structural similarity to sulfonamide antibiotics) LogP: ~2.0 (estimated)

†Calculated based on molecular formula.

Key Structural and Functional Differences

In contrast, methylpiperazine (Compound 35) and nitro-substituted analogs () may target peripheral receptors or enzymes . The 3,5-dioxopiperazine derivative () has increased polarity, likely reducing blood-brain barrier penetration but improving renal excretion .

Acetamide Variations: Amino-substituted acetamides () may exhibit improved solubility but reduced metabolic stability compared to acetylated derivatives .

Research Findings and Pharmacological Implications

Analgesic Activity: Compound 35 (methylpiperazine analog) demonstrated analgesic efficacy comparable to paracetamol, suggesting that piperazine sulfonamides may target cyclooxygenase (COX) pathways or opioid receptors .

Anti-Inflammatory Potential: Compounds with chlorophenyl and dichlorobenzyl substituents () showed anti-hypernociceptive effects in inflammatory pain models, likely via TRPV1 or NMDA receptor modulation .

Antimicrobial Applications :

  • Sulfamethazine derivatives () highlight the role of sulfonamide groups in antitubercular activity, though piperazine analogs may lack this specificity without heterocyclic substituents .

Solubility and Bioavailability :

  • Polar groups (e.g., dioxopiperazine in ) improve aqueous solubility, whereas lipophilic substituents (e.g., sec-butyl in ) enhance membrane permeability .

Biological Activity

N~1~-(4-{[4-(2-Methoxybenzyl)piperazino]sulfonyl}phenyl)acetamide, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly as an inhibitor of phosphodiesterase (PDE) enzymes. This article synthesizes the current understanding of its biological activity, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H27N3O4S
  • Molecular Weight : 429.5 g/mol
  • IUPAC Name : 1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-2-methyl-2,3-dihydroindol-1-yl]ethanone

This compound features a piperazine moiety linked to a sulfonamide group, which is critical for its biological activity.

This compound primarily acts as an inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is involved in the hydrolysis of cyclic nucleotides, which play a crucial role in various signaling pathways. By inhibiting this enzyme, the compound can enhance intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to various downstream effects that can influence cellular function and signaling.

Inhibition of PDE10A

Research indicates that this compound exhibits potent inhibitory activity against PDE10A:

  • IC50 Values : Studies have reported IC50 values in the low nanomolar range, indicating high potency against PDE10A.
  • Selectivity : The compound demonstrates selectivity for PDE10A over other PDE isoforms, which is beneficial for reducing potential side effects associated with broader-spectrum inhibitors.

Therapeutic Implications

The inhibition of PDE10A has been linked to several therapeutic areas:

  • Neurological Disorders : Due to its ability to modulate cAMP and cGMP levels, this compound may have implications in treating disorders such as schizophrenia and Huntington's disease. Preclinical models have shown improvements in cognitive function and motor coordination.
  • Metabolic Disorders : There is emerging evidence suggesting that PDE10A inhibitors could be beneficial in managing Type II diabetes by enhancing insulin signaling pathways.

Preclinical Studies

  • Cognitive Enhancement : In rodent models, administration of this compound resulted in improved performance in memory tasks compared to control groups. These findings support its potential use in cognitive impairments associated with neurodegenerative diseases.
  • Metabolic Effects : Another study highlighted the compound's role in improving glucose tolerance in diabetic mice models, suggesting a dual action on both cognitive and metabolic pathways.

Clinical Relevance

While extensive clinical trials are still needed, preliminary data from phase I trials indicate a favorable safety profile with minimal adverse effects reported. The pharmacokinetics of the compound suggest good oral bioavailability and a manageable half-life conducive for therapeutic use.

Summary Table of Biological Activities

ActivityEffectReference
PDE10A InhibitionLow nanomolar IC50
Cognitive EnhancementImproved memory performance
Metabolic RegulationEnhanced glucose tolerance
Safety ProfileMinimal adverse effects

Q & A

Q. Resolution Strategy :

  • Standardized assay protocols (e.g., consistent bacterial strains, pain models).
  • Comparative studies using isogenic compound libraries to isolate substituent effects .

What purification challenges are associated with this compound?

Advanced Research Question
Common challenges include:

Byproduct Formation : Residual sulfonic acids or unreacted piperazine derivatives require rigorous column chromatography (silica gel, chloroform:methanol gradients) .

Crystallization Issues : Polymorphism in acetamide-sulfonamides necessitates solvent screening (e.g., methanol vs. ethanol) to obtain high-purity crystals .

Hygroscopicity : Piperazine-containing compounds may absorb moisture, requiring anhydrous storage and handling under inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
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N~1~-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.